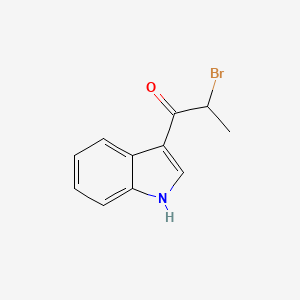

2-bromo-1-(1H-indol-3-yl)propan-1-one

Description

Significance of the Indole (B1671886) Nucleus in Chemical and Biological Sciences

The indole nucleus, a bicyclic aromatic heterocycle, is one of the most important structural motifs in chemistry and biology. ijpsr.comnih.gov It serves as the core scaffold for a vast number of natural products, pharmaceuticals, and agrochemicals. numberanalytics.combiosynth.com The significance of this nucleus is underscored by its presence in essential biological molecules; for instance, the amino acid tryptophan contains an indole ring, and it is the biosynthetic precursor to the neurotransmitter serotonin (B10506) and the plant hormone indoleacetic acid. biosynth.comnih.gov

In medicinal chemistry, the indole scaffold is considered a "privileged structure" because its derivatives are capable of binding to a wide range of biological targets, leading to diverse pharmacological activities. ijpsr.com This versatility has led to the development of numerous indole-based drugs, including the anti-inflammatory agent Indomethacin and the anti-cancer drugs vincristine (B1662923) and vinblastine. biosynth.comnih.gov Consequently, the synthesis of novel indole-containing compounds remains a vibrant area of research, aimed at discovering new therapeutic agents. ijpsr.comnih.gov Researchers are actively exploring indole derivatives for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govrjpn.org

Role of Halogenated Organic Compounds in Advanced Research

Halogenated organic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), play a critical role in modern chemical research. The introduction of a halogen atom into an organic molecule can profoundly alter its physical, chemical, and biological properties. In medicinal chemistry, halogenation is a common strategy to enhance the pharmacological profile of a drug candidate. It can improve factors such as metabolic stability, bioavailability, and binding affinity to target proteins through the formation of halogen bonds.

Beyond pharmaceuticals, halogenated compounds are indispensable in organic synthesis. britannica.com They serve as versatile building blocks and key intermediates in a multitude of chemical reactions. Aryl and vinyl halides are common substrates in cross-coupling reactions like the Suzuki and Heck reactions, which are fundamental for constructing complex molecular architectures. researchgate.net The carbon-halogen bond's reactivity, which generally increases from C-F to C-I, allows for precise and controlled chemical transformations. britannica.com These compounds are also crucial in the development of materials for other fields, including organic electronics and semiconductors. researchgate.net

Specific Research Focus on 2-bromo-1-(1H-indol-3-yl)propan-1-one and Related Derivatives

The research interest in this compound stems from its identity as a halogenated indole derivative. This molecule combines the biologically significant indole nucleus with a reactive α-bromoketone moiety. This specific combination makes it a target for studies aimed at creating more complex molecules or evaluating its potential bioactivity, which is often a motivation for synthesizing indole derivatives. nih.goviucr.org

While extensive literature on the parent compound is specialized, significant academic research has been published on its N-protected derivatives, such as 2-bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one. nih.goviucr.orgnih.gov This focus is logical from a synthetic standpoint, as the indole nitrogen is often protected during chemical transformations to prevent side reactions. The study of such derivatives provides insight into the reactivity and potential applications of the core this compound structure.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀BrNO |

| Molecular Weight | 252.11 g/mol biosynth.com |

| CAS Number | 19620-87-2 biosynth.com |

| Appearance | Solid |

| Melting Point | 193 °C biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(1H-indol-3-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-7(12)11(14)9-6-13-10-5-3-2-4-8(9)10/h2-7,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDRSWRYWHAWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CNC2=CC=CC=C21)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 1 1h Indol 3 Yl Propan 1 One and Its Derivatives

Direct Bromination Approaches and Optimization

The introduction of a bromine atom at the α-position to the carbonyl group of 1-(1H-indol-3-yl)propan-1-one is a critical transformation. Direct bromination strategies are often employed, with the choice of reagents and reaction conditions being paramount for achieving high yields and selectivity.

Classical Bromination Reagents and Reaction Conditions (e.g., Bromine, Phenyltrimethylammonium Tribromide)

The direct use of elemental bromine (Br₂) for the α-bromination of ketones can be effective but is often hampered by safety concerns due to its high reactivity and toxicity. orgsyn.org It can also lead to undesired side reactions, such as bromination of the electron-rich indole (B1671886) ring. orgsyn.org

A more selective and safer alternative is the use of solid, stable brominating agents like phenyltrimethylammonium tribromide (PTT). orgsyn.orgresearchgate.netlookchem.com PTT is known to be a convenient and selective reagent for the bromination of the α-position of carbonyl compounds. lookchem.com A notable example is the synthesis of 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one, a derivative of the target compound. This reaction proceeds in high yield by treating the N-protected starting material with PTT in a suitable solvent like tetrahydrofuran (THF) at room temperature. nih.govnih.gov

| Starting Material | Brominating Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one | Phenyltrimethylammonium Tribromide (PTT) | dry THF | Room Temperature | 3 h | 91% | nih.govnih.gov |

The use of PTT offers advantages over molecular bromine by providing a controlled release of bromine, which can enhance the selectivity for the desired α-bromination over competing electrophilic substitution on the indole nucleus. orgsyn.orgresearchgate.net

Regioselectivity and Stereoselectivity Control in Bromination Processes

Controlling the regioselectivity of bromination in indole derivatives is a significant challenge due to the multiple reactive sites on the indole ring. The C-3 position is particularly susceptible to electrophilic attack. bridgew.edu When the C-3 position is occupied by an acyl group, as in 1-(1H-indol-3-yl)propan-1-one, the α-position of the ketone becomes a primary site for bromination.

The protection of the indole nitrogen is a key strategy to prevent N-bromination and to influence the regioselectivity of the reaction. acs.org An N-phenylsulfonyl group, for instance, serves as an effective protecting group that directs the bromination to the desired α-carbon of the propanone side chain. nih.govnih.gov

While the discussed synthesis of 2-bromo-1-(1H-indol-3-yl)propan-1-one derivatives creates a chiral center at the C-2 position, the cited literature does not specify the use of stereoselective methods, suggesting that the product is likely obtained as a racemic mixture. nih.govnih.gov Achieving stereoselectivity in such bromination processes would typically require the use of chiral auxiliaries, catalysts, or reagents, an area that warrants further investigation for this specific substrate.

Impact of Substituents on Bromination Efficiency and Selectivity

Substituents on the indole ring can significantly influence the outcome of bromination reactions. The electronic nature of these substituents can alter the nucleophilicity of the indole system and, consequently, the regioselectivity of the bromination.

The presence of an electron-withdrawing group, such as a phenylsulfonyl group on the indole nitrogen, deactivates the indole ring towards electrophilic attack. nih.govnih.gov This deactivation is crucial for promoting the selective bromination at the α-position of the 3-acyl group over bromination of the indole ring itself. Conversely, electron-donating groups on the indole ring would increase its reactivity towards electrophiles, potentially leading to a mixture of products where bromination occurs on the indole nucleus in addition to the desired α-position. The regioselectivity of bromination can also be controlled by varying the substituent and the N(1) protecting group on the indole ring. acs.org

This compound as a Key Synthetic Intermediate

The title compound is a valuable building block in organic synthesis due to the presence of a reactive bromine atom, which can be readily displaced by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Precursor in the Synthesis of Complex Indole Scaffolds

Indole alkaloids and their derivatives are a major class of natural products with a wide range of biological activities. researchgate.net The synthesis of these complex molecules often relies on the use of versatile indole-containing building blocks. 3-Acylindoles, in particular, are important starting materials for the synthesis of many bioactive indole alkaloids. researchgate.net

While direct examples of the use of this compound in the synthesis of complex natural products are not prevalent in the reviewed literature, its structural motif as an α-bromo-3-acylindole makes it an ideal precursor for various synthetic transformations. For instance, the related 3-acetyl indole is a known starting material for alkaloids like meridianins and (±)-indolemycin. researchgate.net The bromo-propanone derivative offers a handle for further functionalization, potentially leading to the synthesis of tryptamine (B22526) derivatives and other complex fused indole systems. semanticscholar.orgrsc.orgnih.gov Tryptamines, which are important neurotransmitters and precursors to many alkaloids, can be synthesized through various routes, some of which could potentially utilize intermediates derived from this compound. semanticscholar.orgresearchgate.netfrontiersin.orgresearchgate.net

The general synthetic utility of α-halo ketones as precursors to complex heterocyclic systems is well-established. They can react with a variety of dinucleophiles to form fused ring systems, a common strategy in the synthesis of polycyclic indole alkaloids.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom in this compound is susceptible to nucleophilic substitution, a cornerstone reaction in organic synthesis. semanticscholar.org This reactivity allows for the introduction of a wide array of functional groups at the α-position to the carbonyl.

Common nucleophiles that can displace the bromide include amines, thiols, and cyanides. libretexts.org The reaction with primary or secondary amines, for example, would lead to the formation of α-amino ketones, which are valuable intermediates for the synthesis of various nitrogen-containing heterocycles and peptidomimetics. libretexts.orglibretexts.org

| Nucleophile | Potential Product Class | Significance |

|---|---|---|

| Primary/Secondary Amines | α-Amino Ketones | Precursors to amino alcohols, diamines, and heterocyclic compounds. libretexts.orglibretexts.org |

| Azide Ion (e.g., NaN₃) | α-Azido Ketones | Can be reduced to α-amino ketones or used in click chemistry. |

| Thiols (R-SH) | α-Thio Ketones | Important in the synthesis of sulfur-containing heterocycles. |

| Cyanide Ion (e.g., KCN) | α-Cyano Ketones | Can be hydrolyzed to carboxylic acids or reduced to amines. |

These nucleophilic substitution reactions provide a powerful tool for diversifying the structure of the this compound scaffold, enabling the synthesis of a library of derivatives with potential applications in drug discovery and materials science.

Transformations of the Propanone Moiety (e.g., Reduction to Alcohol, Oxidation)

The propanone moiety in this compound offers a reactive handle for various chemical transformations, including reduction to the corresponding alcohol and oxidative cleavage.

Reduction to Alcohol:

The carbonyl group of the propanone side chain can be selectively reduced to a hydroxyl group, yielding 2-bromo-1-(1H-indol-3-yl)propan-1-ol. This transformation is typically achieved using a variety of reducing agents. The choice of reagent is crucial to avoid unwanted side reactions, such as reduction of the indole ring or cleavage of the carbon-bromine bond.

Commonly employed reducing agents for α-haloketones include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity towards ketones and aldehydes in the presence of other functional groups. The reaction is typically carried out in a protic solvent like methanol or ethanol at low temperatures to control the reactivity.

Lithium aluminum hydride is a more powerful reducing agent and can also be used for this transformation. However, its higher reactivity necessitates stricter control of reaction conditions, such as using an aprotic solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures, to prevent over-reduction or undesired side reactions.

A summary of typical conditions for the reduction of the propanone moiety is presented in the table below.

| Reagent | Solvent(s) | Typical Conditions | Product |

| Sodium Borohydride | Methanol, Ethanol | 0 °C to room temperature | 2-bromo-1-(1H-indol-3-yl)propan-1-ol |

| Lithium Aluminum Hydride | Diethyl ether, THF | -78 °C to 0 °C, followed by aqueous workup | 2-bromo-1-(1H-indol-3-yl)propan-1-ol |

Oxidation:

Oxidative transformations of the propanone moiety can lead to various products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the cleavage of the C-C bond between the carbonyl carbon and the indole ring, potentially yielding indole-3-carboxylic acid derivatives.

Milder oxidation conditions might allow for more selective transformations. For instance, electrochemical oxidation of 3-substituted indoles has been reported to yield 2-oxindoles rochester.edu. While this specific transformation targets the indole ring, it highlights the potential for oxidative modifications of such systems. The oxidation of the propanone side chain itself could potentially lead to the formation of an ester or carboxylic acid at the C3 position of the indole, though specific examples for this compound are not extensively documented.

Derivatization of the Indole Ring System

The indole ring system in this compound is amenable to further functionalization, primarily through N-alkylation and electrophilic substitution on the carbocyclic ring.

N-Alkylation:

The nitrogen atom of the indole ring can be alkylated to introduce a variety of substituents. This reaction is typically carried out by treating the indole derivative with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. The choice of base is important to deprotonate the indole nitrogen without promoting unwanted side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH) researchgate.net. The reaction is usually performed in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can also be employed to facilitate the reaction, especially when using inorganic bases in a two-phase system.

Electrophilic Substitution:

The indole nucleus is an electron-rich aromatic system and readily undergoes electrophilic substitution. The C3 position is the most nucleophilic and is the preferred site of attack for electrophiles youtube.com. However, in this compound, the C3 position is already substituted. The presence of the deactivating acyl group at C3 directs further electrophilic substitution to other positions on the indole ring.

Generally, for 3-substituted indoles, electrophilic attack occurs at the C2, C4, C5, C6, or C7 positions. The directing effect of the 3-acyl group, which is electron-withdrawing, tends to deactivate the pyrrole ring towards further electrophilic attack and directs incoming electrophiles to the benzene portion of the indole nucleus, typically at the C5 or C6 positions. Common electrophilic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO₂).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups.

The specific regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the electrophile.

Modern and Green Chemistry Approaches in Synthesis

Recent advancements in synthetic organic chemistry have emphasized the development of more efficient, environmentally friendly, and sustainable methods. These "green" approaches are increasingly being applied to the synthesis of indole derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods nih.govnih.govmdpi.com. The use of microwave irradiation can be particularly beneficial for the synthesis of indole derivatives, including multi-component reactions and cyclization steps nih.gov. For the synthesis of this compound derivatives, microwave heating could be applied to various steps, such as the initial indole synthesis or subsequent derivatization reactions, potentially reducing reaction times from hours to minutes.

The use of organic solvents is a major contributor to chemical waste. Consequently, the development of solvent-free or reduced-solvent reaction systems is a key aspect of green chemistry. For the synthesis of indole derivatives, several solvent-free approaches have been reported, often in combination with microwave irradiation or the use of solid-supported catalysts. For example, the synthesis of 3-amino-alkylated indoles has been achieved under solvent-free conditions using L-proline as a catalyst rsc.org. Such methodologies could be adapted for the synthesis and derivatization of this compound, minimizing the environmental impact of the synthetic process.

The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates, improve selectivity, and reduce the need for stoichiometric reagents. In the context of indole synthesis, a variety of catalytic systems have been developed.

Palladium-catalyzed reactions, for instance, have been extensively used for the synthesis of functionalized indoles, including 3-acylindoles nih.govnih.gov. These methods often exhibit high efficiency and functional group tolerance. Ruthenium-catalyzed carbonylative coupling of indoles with aryl iodides provides another route to 3-acylindoles bohrium.com. Furthermore, the use of biocatalysts, such as engineered myoglobin variants, has been explored for the C-H functionalization of unprotected indoles, offering a highly selective and environmentally benign approach rochester.edu. The development of catalyst-controlled site-selective C-H functionalization of 3-acyl indoles allows for the precise introduction of functional groups at various positions of the indole ring chemrxiv.org.

The following table summarizes some modern catalytic approaches for the synthesis of functionalized indoles.

| Catalytic System | Reaction Type | Advantages |

| Palladium Catalysts | Acylation, Allylation, C-H Functionalization | High efficiency, broad substrate scope |

| Ruthenium Catalysts | Carbonylative Coupling | Use of solid CO source, good functional group tolerance |

| Biocatalysts (e.g., Myoglobin) | C-H Functionalization | High chemoselectivity, environmentally benign |

| Rhodium/Iridium Catalysts | Site-selective C-H Functionalization | Catalyst-controlled regioselectivity |

Multi-Component Reactions and One-Pot Syntheses Involving Indole Propanone Structures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. Similarly, one-pot syntheses, where sequential reactions are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of reduced waste and simplified procedures.

Several MCRs have been developed for the synthesis of functionalized indole derivatives. For instance, a three-component reaction of anilines, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds under microwave irradiation provides a regioselective route to 3-functionalized indoles nih.gov. L-proline has been used to catalyze the three-component synthesis of 3-indole derivatives from indoles, aldehydes, and malononitrile nih.gov.

One-pot procedures have also been employed for the synthesis of complex indole structures. For example, a one-pot synthesis of 2,3-disubstituted indoles and 3,4-diaryl-substituted quinolinones has been developed from ortho-tosylaminophenyl-substituted para-quinone methides nih.gov. The condensation of indoles, aldehydes, and pyrazol-5-amine can lead to 3-substituted indoles, which can then undergo further cyclization in a one-pot fashion rsc.org. These strategies offer powerful tools for the rapid construction of diverse libraries of indole derivatives, including those based on the this compound scaffold.

Total Synthesis Strategies for Natural Product Analogues Containing Indole-Propanone Moieties

While the direct total synthesis of natural products containing the precise this compound framework is not extensively documented, the broader indole-3-propanone and related 3-acyl indole moieties serve as crucial building blocks in the synthesis of numerous biologically active natural product analogues. These synthetic strategies showcase the versatility of the indole-propanone scaffold in constructing complex molecular architectures. Methodologies often commence with a pre-functionalized indole core, such as 3-acetylindole, which then undergoes a series of transformations to yield the desired natural product analogue. Key strategies include multicomponent reactions, cascade cyclizations, and various condensation reactions that efficiently build molecular complexity.

A prominent example is the synthesis of (5-indole)oxazole alkaloids, such as pimprinine and its congeners. These natural products, known for their diverse biological activities, can be synthesized from 3-acetylindole through a one-pot reaction. This approach typically involves the iodination and subsequent Kornblum oxidation of 3-acetylindole to form an in-situ indol-3-yl-glyoxal intermediate. This highly reactive intermediate then undergoes a condensation/decarboxylation/annulation/oxidation sequence with various amino acids to furnish the target oxazole alkaloids. researchgate.net This strategy highlights the utility of the propanone side chain as a handle for further chemical elaboration.

Another significant class of natural product analogues synthesized from indole-propanone precursors are the β-carboline alkaloids. The β-carboline scaffold is a common motif in many natural products with a wide range of pharmacological properties. researchgate.netnih.gov Synthetic routes to these compounds can utilize 3-acetylindole derivatives which, through carefully designed reaction sequences, can be cyclized to form the characteristic tricyclic β-carboline ring system. For instance, pityriacitrin, a β-carboline alkaloid, has been synthesized from 3-acetylindole. researchgate.net

Furthermore, the indole-propanone moiety is a key structural element in the hapalindole-type alkaloids, a family of complex natural products isolated from cyanobacteria. nih.govrsc.org The total synthesis of these compounds often involves the construction of a polycyclic system onto the indole core. While not starting directly from a simple indole-propanone, the synthetic strategies employed to build the intricate structures of hapalindoles, fischerindoles, and ambiguines demonstrate the importance of functionalizing the indole ring in a manner that facilitates complex cyclization cascades. acs.orgnih.gov

The following table summarizes selected examples of natural product analogues containing an indole-propanone or a closely related moiety and highlights the key synthetic strategies employed in their total synthesis.

| Natural Product Analogue | Starting Material | Key Synthetic Strategy |

| Pimprinine | 3-Acetylindole | One-pot iodination/Kornblum oxidation followed by condensation/decarboxylation/annulation/oxidation with amino acids. researchgate.net |

| Pimprinethine | 3-Acetylindole | One-pot iodination/Kornblum oxidation followed by condensation/decarboxylation/annulation/oxidation with amino acids. researchgate.net |

| Laboradorin 1 | 3-Acetylindole | One-pot iodination/Kornblum oxidation followed by condensation/decarboxylation/annulation/oxidation with amino acids. researchgate.net |

| Pityriacitrin | 3-Acetylindole | Multistep synthesis involving functionalization of the acetyl group and subsequent cyclization to form the β-carboline core. researchgate.net |

| Hapalindole Q | (-)-Carvone and Indole | Multi-step synthesis involving the construction of the cyclohexene ring followed by attachment of the indole moiety and subsequent cyclizations. nih.gov |

These examples underscore the strategic importance of the indole-propanone moiety as a versatile synthon in the total synthesis of a diverse array of natural product analogues. The ability to functionalize the propanone side chain allows for the construction of complex heterocyclic systems and highlights the ongoing innovation in synthetic methodologies targeting these valuable compounds.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of the Bromine Atom on Reactivity and Biological Activity

The presence and position of the bromine atom are critical determinants of the molecule's chemical reactivity and its potential to interact with biological targets. Its effects can be understood through its impact on the molecule's electronic properties and its capacity for specific non-covalent interactions.

Electrophilic Properties and Electrophilic Aromatic Substitution Patterns

The structure of 2-bromo-1-(1H-indol-3-yl)propan-1-one combines two key reactive features: the indole (B1671886) nucleus and the α-bromoketone moiety. The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The lone pair of electrons on the nitrogen atom enhances the electron density of the pyrrole ring, rendering the C3 position the most nucleophilic and therefore the preferred site for electrophilic attack. ic.ac.ukyoutube.comnih.gov This inherent reactivity is why the propanone group is situated at the 3-position. The reactivity of indole in EAS reactions is estimated to be orders of magnitude greater than that of benzene. nih.govpearson.com

The α-bromoketone portion of the molecule introduces a different type of reactivity. The bromine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This effect polarizes the adjacent carbon-bromine bond, making the α-carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity makes α-bromoketones valuable intermediates in organic synthesis.

Role of Halogenation in Modulating Molecular Interactions with Biological Targets

The inclusion of a halogen atom, such as bromine, in a molecular scaffold is a widely used strategy in medicinal chemistry to enhance biological activity. Halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. ijres.org One of the key interactions facilitated by heavier halogens like bromine is the halogen bond (X-bond). nih.gov

A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base such as an oxygen or nitrogen atom in a biological target like a protein or nucleic acid. nih.govacs.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. acs.org The strength of halogen bonds increases with the polarizability of the halogen, following the order F < Cl < Br < I. nih.gov These directional interactions can contribute significantly to the binding affinity and specificity of a ligand for its target. pnas.orgacs.org For instance, brominated compounds have been shown to form critical halogen bonds in protein-ligand complexes, sometimes accounting for orders of magnitude increases in specificity and potency. pnas.orgnih.gov

The table below summarizes the characteristics of halogen bonds, highlighting the role of bromine.

| Halogen | Polarizability (ų) | Typical Halogen Bond Strength | Common Acceptors in Biological Systems |

| Chlorine (Cl) | 2.18 | Weak to Moderate | Backbone carbonyls, hydroxyl groups, carboxylates |

| Bromine (Br) | 3.05 | Moderate to Strong | Backbone carbonyls, hydroxyl groups, carboxylates, aromatic rings (π-systems) |

| Iodine (I) | 4.7 | Strong | Backbone carbonyls, hydroxyl groups, carboxylates, aromatic rings (π-systems) |

Modifications of the Propanone Side Chain

Impact of Alkyl Substituents and Carbonyl Group Modifications

The nature of the acyl chain attached to a molecule can significantly influence its interaction with biological systems. nih.gov For indol-3-yl ketones, modifications to the side chain are a key strategy in drug design. Studies on related (indol-3-yl)glyoxamides, which feature a two-carbon chain with two carbonyl groups, have shown that modifications to this side chain are critical for their antitumor properties. For example, introducing an amino acid spacer into the glyoxamide chain alters the compound's activity profile. nih.gov

In the case of this compound, the alkyl substituent is a methyl group. Varying the size and nature of this group (e.g., replacing methyl with ethyl, propyl, or cyclic groups) can impact the molecule's steric profile and hydrophobicity. Such changes can affect how the side chain fits into a binding pocket and its interactions with nearby amino acid residues.

The carbonyl group itself is a key pharmacophoric feature, often acting as a hydrogen bond acceptor. Modifications such as its reduction to a hydroxyl group, conversion to an oxime, or replacement with other functional groups would fundamentally alter the molecule's electronic and steric properties, and therefore its biological activity. In some cases, the carbonyl group can act as a directing group for further chemical modifications of the indole ring. acs.org

Conformational Analysis of the Side Chain and its Biological Relevance

The three-dimensional conformation of the 2-bromopropan-1-one side chain relative to the planar indole ring is crucial for its interaction with a biological target. The flexibility of this side chain allows it to adopt various conformations to fit within a binding site.

Crystallographic studies of a closely related compound, 2-bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one, provide insight into the conformational possibilities. In the crystal structure of this analog, the terminal bromine atom and the methyl group of the propanone side chain were found to be disordered over two positions. nih.gov This disorder suggests that the side chain has considerable conformational flexibility, which could be important for its biological function, allowing it to adapt to the topology of a target's active site. The dynamic nature of acyl chains and their host proteins can be a determining factor in substrate specificity and biological outcomes. nih.gov

Indole Ring Substitutions and Modifications

The indole nucleus is a "privileged scaffold" in medicinal chemistry, and its decoration with various substituents is a common strategy for optimizing drug candidates. nih.govresearchgate.net The position, number, and electronic nature of substituents on the indole's benzene ring or at the N1 position can dramatically alter biological activity. rsc.org

Structure-activity relationship studies on various classes of indole derivatives have demonstrated the importance of substitution patterns. For marine-derived halogenated indole alkaloids, the position of bromine substitution on the indole ring is critical for their kinase inhibitory and antiproliferative activities. nih.gov For example, in one class of compounds, a bromine atom at the C5 or C6 position was found to significantly improve potency, while disubstitution was less effective. nih.gov Similarly, studies on other bioactive indoles have shown that N-methylation or the introduction of methoxy groups can enhance or diminish activity depending on the specific biological target. chim.it

A study on the direct bromination of 5-substituted indoles showed that the reaction rate is highly dependent on the electronic properties of the substituent. The rate decreased in the order of electron-donating to electron-withdrawing groups: -OCH3 > -CH3 > -H > -Cl > -Br > -COCH3 > -COOH > -CN. researchgate.net This highlights the sensitivity of the indole ring's reactivity to its substitution pattern, which in turn influences the synthetic accessibility of derivatives and their potential biological profiles.

The table below illustrates the impact of different substituents on the biological activity of various indole scaffolds, based on findings from multiple studies.

| Substitution Position | Substituent Type | General Effect on Biological Activity | Reference Example |

| N1 | Alkylation (e.g., -CH3) | Can increase or decrease activity, often improves metabolic stability. | Meridianins nih.gov |

| C4 | Hydroxyl (-OH) | Often found in potent pharmacologically active compounds. | Psammopemmins nih.gov |

| C5 | Halogen (e.g., -Br) | Often strongly favors antiproliferative and kinase inhibitory activity. | Meridianins, Aplycianins nih.gov |

| C5, C6 | Methoxy (-OCH3) | Enhances the electron-rich nature of the indole ring, modulating reactivity and activity. | Methoxy-activated indoles chim.it |

| C7 | Halogen (e.g., -Br) | Can provide potent inhibitory activity against specific kinases. | Meridianins nih.gov |

Effects of N-Substitution on Electronic and Steric Properties

The nitrogen atom of the indole ring is a common site for substitution, which can significantly alter the molecule's electronic and steric characteristics. The introduction of substituents at the N-1 position can modulate the electron density of the indole ring system and impose steric constraints that affect ligand-receptor binding.

In contrast, a smaller N-methyl substituent would present a much lower steric profile. While direct crystallographic data for the N-methyl analog of the title compound is not available, studies on related molecules like 1-(2-bromo-1-methyl-1H-indol-3-ylcarbonyl)pyrrolidine show that even a methyl group can influence conformation, although to a lesser extent than a phenylsulfonyl group.

The electronic effects are equally important. Electron-withdrawing groups, such as phenylsulfonyl, decrease the electron density of the indole ring, making it less susceptible to electrophilic attack but potentially enhancing its ability to participate in other types of interactions, such as pi-stacking. Conversely, electron-donating groups would increase the ring's nucleophilicity. These electronic modulations are critical for fine-tuning the binding affinity and specificity of the molecule for its biological target. The choice of an N-substituent is therefore a key strategic decision in the design of indole-based therapeutic agents, allowing for the manipulation of both the shape and electronic nature of the compound.

| N-Substituent | Observed/Expected Steric Effect | Electronic Effect |

| -H (Unsubstituted) | Minimal steric hindrance | Neutral |

| -CH₃ (Methyl) | Low steric hindrance | Weakly electron-donating |

| -SO₂Ph (Phenylsulfonyl) | High steric hindrance, orthogonal orientation | Strongly electron-withdrawing |

Substituent Effects on C-2 and C-3 Positions of Indole

The C-2 and C-3 positions of the indole ring are electronically distinct and highly important for biological activity. The C-3 position is the most common site for electrophilic substitution due to its higher electron density. researchgate.net In the parent compound, the C-3 position is acylated with a 2-bromopropan-1-one moiety. Modifications to this group or to the C-2 position can drastically alter the compound's properties.

The bromine atom at the C-2 position of the propanone side chain is a key feature. Its presence introduces a potential leaving group for nucleophilic substitution, making the compound a useful synthetic intermediate. From an SAR perspective, the bromine atom's size and electronegativity create specific steric and electronic demands within a receptor's binding pocket. Replacing the bromine with other halogens (e.g., chlorine or fluorine) or with alkyl groups would systematically alter these properties. For example, a fluorine atom is smaller and more electronegative, while an iodine atom is larger and more polarizable.

Substitution directly on the indole ring at the C-2 position is also a critical modification. While the parent compound is unsubstituted at C-2, introducing groups like a methyl substituent, as in 2-bromo-1-(2-methyl-1H-indol-3-yl)propan-1-one , can have profound effects. A methyl group at C-2 can provide beneficial hydrophobic interactions within a binding site and can also sterically influence the orientation of the adjacent C-3 substituent. mdpi.com However, it can also introduce steric hindrance that may be detrimental to activity, depending on the topology of the target protein. mdpi.com

Furthermore, the nature of the carbonyl group at C-3 is pivotal. The keto-enol tautomerism in β-diketo acid derivatives of indoles has been shown to be crucial for their interaction with biological targets, such as HIV-1 integrase. scispace.com While the title compound is not a β-diketo acid, the carbonyl oxygen is a key hydrogen bond acceptor. Modifications that alter its electronic character, such as replacing the adjacent bromine, will directly impact this hydrogen bonding potential.

| Position | Substituent | Potential SAR Impact |

| Indole C-2 | -H (Unsubstituted) | Baseline for comparison |

| Indole C-2 | -CH₃ (Methyl) | Increases hydrophobicity; potential for steric influence on C-3 side chain mdpi.com |

| Propanone C-2 | -Br (Bromo) | Electronegative, specific steric bulk, potential leaving group |

| Propanone C-2 | -Cl (Chloro) | Smaller and more electronegative than bromine |

| Propanone C-2 | -I (Iodo) | Larger and more polarizable than bromine |

Analogues with Fused Ring Systems and Heterocyclic Attachments

To explore a wider chemical space and improve pharmacological properties, medicinal chemists often incorporate fused ring systems or attach other heterocyclic moieties to a core scaffold. benthamscience.com These modifications can enhance binding affinity, modulate selectivity, and improve pharmacokinetic profiles.

Fused Ring Systems: Creating analogues by fusing an additional ring to the indole core can lead to more rigid and conformationally constrained molecules. For example, indeno[1,2-b]indoles have been identified as potent inhibitors of protein kinase CK2. nih.gov This strategy locks the molecule into a specific shape, which can be highly favorable if it matches the topology of the target's binding site. Applying this concept to this compound could involve fusing a benzene or other aromatic ring across the C-4/C-5 or C-6/C-7 positions, leading to benzo[e]indole or benzo[g]indole derivatives. Such modifications would significantly alter the molecule's shape and extend its pi-system, potentially introducing new binding interactions.

Heterocyclic Attachments: Attaching other heterocyclic rings to the indole nucleus is a common strategy to introduce new interaction points, such as hydrogen bond donors or acceptors. chula.ac.thmdpi.com For instance, indole derivatives incorporating pyrazoline or imidazole rings have demonstrated significant anti-inflammatory and antimicrobial activities. mdpi.comnih.gov An analogue of the title compound could be synthesized where the N-1 position is substituted with a heterocyclic ring, or where a heterocycle is attached to the benzene portion of the indole. A 3-(1-acetyl-5-phenyl-2-pyrazolin-3-yl)indole derivative, for example, was found to be a potent anti-inflammatory agent. nih.gov This suggests that replacing or modifying the propanone side chain with a five-membered heterocycle like pyrazoline could be a fruitful avenue for developing new bioactive compounds.

These strategies highlight the vast potential for creating novel chemical entities based on the this compound scaffold.

| Modification Strategy | Example Scaffold | Potential Advantage |

| Fused Ring System | Indeno[1,2-b]indole | Increased rigidity, conformational constraint nih.gov |

| Fused Ring System | Benzo[g]indole | Extended pi-system, altered shape |

| Heterocyclic Attachment | Indole-Pyrazoline | Introduction of new hydrogen bonding sites, diverse biological activities nih.gov |

| Heterocyclic Attachment | Indole-Imidazole | Enhanced antimicrobial and anticancer properties mdpi.com |

Pharmacophore Elucidation and Ligand-Based Design

When the three-dimensional structure of a biological target is unknown, ligand-based design becomes an essential tool for drug discovery. mdpi.com This approach relies on analyzing a set of molecules known to be active and identifying the common structural features and their spatial arrangement—the pharmacophore—that are essential for biological activity. nih.gov

A pharmacophore model for derivatives of this compound would typically include several key features:

A Hydrogen Bond Donor: The N-H group of the indole ring is a crucial hydrogen bond donor.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the propanone side chain acts as a strong hydrogen bond acceptor.

An Aromatic/Hydrophobic Region: The bicyclic indole ring system provides a large, flat hydrophobic surface capable of engaging in van der Waals and pi-stacking interactions.

A Halogen/Acceptor Feature: The bromine atom can act as a halogen bond donor or simply occupy a specific steric pocket.

Computational methods are used to generate and validate these models. By aligning a series of active and inactive indole derivatives, a 3D pharmacophore hypothesis can be developed. For example, a study on pyrido-indole derivatives identified a pharmacophore consisting of one hydrogen bond acceptor, two donors, and three aromatic rings as being critical for Janus Kinase 2 inhibition. nih.gov Similarly, a pharmacophore model for indeno[1,2-b]indole-type inhibitors defined nine distinct chemical features required for binding. nih.gov

Once a robust pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, helps to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active. This approach significantly accelerates the discovery of new hit compounds. nih.gov Furthermore, these models can be refined using 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, which correlate the 3D properties of molecules with their biological activity, providing a more detailed roadmap for designing more potent and selective analogues. mdpi.comproceedings.science

Molecular and Cellular Mechanism of Action Investigations

Receptor Binding and Modulation Studies (Preclinical)

Interaction with Serotonin (B10506) Receptors

The structural resemblance of the indole (B1671886) core to the neurotransmitter serotonin has prompted investigations into the affinity of indole derivatives for serotonin (5-HT) receptors. While direct binding studies on 2-bromo-1-(1H-indol-3-yl)propan-1-one are not extensively documented, research on related brominated indole compounds provides valuable insights. For instance, studies on marine-derived 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines have demonstrated that bromination can significantly influence binding affinity to various serotonin receptor subtypes. researchgate.net Specifically, certain brominated tryptamine (B22526) derivatives have shown high nanomolar affinity for 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7 receptors. researchgate.net

The indole moiety is a critical pharmacophore for interaction with serotonin receptors, often penetrating deep into the hydrophobic pocket of the receptor's binding site. mdpi.comnih.gov The nature and position of substituents on the indole ring, as well as the composition of the side chain at the 3-position, are crucial determinants of binding affinity and selectivity. For example, the presence of a halogen, such as bromine, on the indole ring has been shown to be favorable for affinity at certain serotonin receptors. mdpi.com Furthermore, the 3-acyl group in this compound could influence its interaction with the receptor, potentially through hydrogen bonding or other electrostatic interactions within the binding pocket. The specific binding profile of this compound would be dependent on how the combination of the bromo substituent and the 3-propanoyl side chain orients the molecule within the binding sites of the various 5-HT receptor subtypes.

Table 1: Binding Affinities of Selected Brominated Indole Derivatives for Serotonin Receptors No direct data is available for this compound. The following table presents data for structurally related compounds to provide context.

| Compound | 5-HT1A (Ki, nM) | 5-HT1B/1D (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) |

| 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine | High nanomolar affinity | High nanomolar affinity | High nanomolar affinity | High nanomolar affinity | High nanomolar affinity |

Data extrapolated from studies on marine-derived indole alkaloids. researchgate.net

Sigma-2 Receptor Ligand Properties

The sigma-2 (σ2) receptor has emerged as a potential target for various therapeutic areas, and indole-based structures have been explored as ligands for this receptor. Preclinical studies have identified several indole derivatives with nanomolar affinity for the σ2 receptor. While specific data for this compound is not available, the structure-activity relationship (SAR) of related indole-based σ2 receptor ligands suggests that the indole core is a key element for binding.

Research on novel indole-based analogs has demonstrated that modifications to the indole ring and the side chain can significantly impact affinity and selectivity for the σ2 receptor over the sigma-1 (σ1) receptor. For instance, the introduction of certain substituents on the indole core can lead to compounds with high affinity and selectivity for the σ2 receptor. One study identified that an indole derivative, 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, displayed high affinity for the σ2 receptor with a Ki of 7.45 nM and a high selectivity ratio over the σ1 receptor.

The 3-acyl substitution in this compound represents a structural feature that could influence its interaction with the σ2 receptor. The electron-withdrawing nature of the carbonyl group and the presence of the bromo substituent would alter the electronic properties of the indole ring, which could affect its binding characteristics. Further preclinical evaluation through radioligand binding assays would be necessary to determine the precise affinity and selectivity of this compound for the σ2 receptor.

Table 2: Sigma-2 Receptor Binding Affinities of Selected Indole Derivatives No direct data is available for this compound. The following table presents data for structurally related compounds to provide context.

| Compound | σ2 Receptor (Ki, nM) | Selectivity (σ1/σ2) |

| 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (9f) | 7.45 | 395 |

| 1-{3-[4-(substitutedphenyl)piperazin-1-yl]propyl}-1H-indole derivatives (4a-c) | High affinity and selectivity | - |

Data from studies on novel indole-based sigma receptor ligands.

Cannabinoid CB1 Receptor Allosteric Modulation

The cannabinoid CB1 receptor is a G protein-coupled receptor that has been a target for therapeutic intervention. While orthosteric ligands bind to the same site as the endogenous cannabinoids, allosteric modulators bind to a distinct site on the receptor, thereby altering the binding and/or efficacy of orthosteric ligands. Indole derivatives, particularly indole-2-carboxamides, have been identified as allosteric modulators of the CB1 receptor.

Preclinical studies on compounds like Org27569, a 5-chloro-3-ethyl-1H-indole-2-carboxamide derivative, have shown that they can act as positive allosteric modulators of agonist binding while behaving as negative allosteric modulators of agonist-induced receptor activation. These indole-based allosteric modulators have been shown to increase the binding of CB1 receptor agonists while reducing their functional efficacy. The structure-activity relationship of these indole-2-carboxamides indicates that the carboxamide functionality and substituents on the indole ring are important for their allosteric modulatory activity.

Although this compound is structurally distinct from the well-characterized indole-2-carboxamide allosteric modulators, its indole core suggests a potential for interaction with the CB1 receptor. The 3-acyl substitution, in place of a 2-carboxamide, would present a different orientation and set of potential interactions within the allosteric binding site. Preclinical functional assays and radioligand binding studies would be required to ascertain whether this compound exhibits any allosteric modulatory effects on the CB1 receptor.

Opioid Receptor Interaction Analysis

The opioid receptor system, comprising mu (μ), delta (δ), and kappa (κ) receptors, is a primary target for analgesics. While indole alkaloids from plants like Kratom have been shown to interact with opioid receptors, there is limited preclinical data on the direct interaction of simple synthetic indoles like this compound with these receptors.

Structurally more complex indole-containing molecules, such as the indolomorphinans, have been designed and evaluated for their opioid receptor affinity. For example, a 4-phenolic analogue of naltrindole, an indolomorphinan, displayed excellent delta opioid binding selectivity. However, the structural dissimilarity between these complex fused-ring systems and this compound makes it difficult to predict its opioid receptor activity. The simple indole core with a 3-acyl substituent may not possess the necessary structural features for high-affinity binding to the orthosteric sites of opioid receptors. Preclinical screening through competitive radioligand binding assays would be necessary to determine if this compound has any significant affinity for mu, delta, or kappa opioid receptors.

Enzyme Inhibition Profiling (Preclinical)

Inhibition of α-Glucosidase by Indole Derivatives

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Various heterocyclic compounds, including indole derivatives, have been investigated for their α-glucosidase inhibitory potential. Preclinical studies have shown that certain indole-containing structures can effectively inhibit this enzyme.

For example, a series of 3,3-di(indolyl)indolin-2-ones demonstrated significant α-glucosidase inhibitory activity, with some compounds showing higher potency than the standard drug acarbose. The inhibitory activity of these compounds was found to be dependent on the substituents on the indole and indolinone rings. Another study on indole-based bis-acylhydrazone compounds also reported their ability to inhibit α-glucosidase through a mixed-inhibition mechanism. These findings suggest that the indole scaffold can serve as a template for the design of α-glucosidase inhibitors.

The chemical structure of this compound, featuring a 3-acyl indole, is consistent with moieties found in other α-glucosidase inhibitors. The propanoyl group at the 3-position and the bromo substituent could influence its binding to the active site of the enzyme. Further in vitro enzymatic assays are needed to quantify the inhibitory potency of this compound against α-glucosidase and to determine its mechanism of inhibition.

Table 3: α-Glucosidase Inhibitory Activity of Selected Indole Derivatives No direct data is available for this compound. The following table presents data for structurally related compounds to provide context.

| Compound Class | Example Compound | α-Glucosidase Inhibition |

| 3,3-di(indolyl)indolin-2-ones | Compound 1i | Higher % inhibition than acarbose |

| Indole-based bis-acylhydrazones | - | Mixed inhibition |

Data from studies on the α-glucosidase inhibitory activity of indole derivatives.

Acetylcholinesterase Inhibitory Effects of Indole Propanone Derivatives

Derivatives of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. researchgate.net In one study, various synthesized derivatives were screened for AChE inhibition using the Ellman's method, with physostigmine (B191203) as a positive control. researchgate.net Among the tested compounds, some demonstrated notable inhibitory potential. researchgate.net For instance, compounds designated as 3a and 3j were the most potent, with half-maximal inhibitory concentration (IC50) values of 13.64 µg/ml and 14.3 µg/ml, respectively. researchgate.net Other derivatives also showed moderate activity, indicating that the indole propanone scaffold could be a promising starting point for developing new AChE inhibitors. researchgate.net

Further research into hybrid indole-based thiadiazole derivatives has also identified potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov One particular analog demonstrated significant inhibitory activity with IC50 values of 0.15 µM for AChE and 0.20 µM for BuChE, comparable to the reference drug Donepezil. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Indole Propanone Derivatives

| Compound | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| 3a (diphenylpropan-1-one derivative) | AChE | 13.64 µg/ml | researchgate.net |

| 3j (diphenylpropan-1-one derivative) | AChE | 14.3 µg/ml | researchgate.net |

| 3c (diphenylpropan-1-one derivative) | AChE | 16.4 µg/ml | researchgate.net |

| 3e (diphenylpropan-1-one derivative) | AChE | 17.9 µg/ml | researchgate.net |

| Analog 8 (indole-thiadiazole derivative) | AChE | 0.15 µM | nih.gov |

| Analog 8 (indole-thiadiazole derivative) | BuChE | 0.20 µM | nih.gov |

Modulation of Isopentenylpyrophosphate Transferase Activity

Currently, there is a lack of specific research findings in publicly available scientific literature detailing the modulation of isopentenylpyrophosphate transferase activity by this compound or its closely related indole propanone derivatives.

Cyclooxygenase (COX-1/COX-2) Inhibition by Indole-Based Chalcones

The cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). chapman.edunih.gov Indole-based chalcones, which share structural similarities with the propanone core, have been investigated as potential COX inhibitors, with a particular focus on selective inhibition of the inducible COX-2 enzyme over the constitutive COX-1 enzyme to reduce gastrointestinal side effects. nih.govnih.govnih.gov

Studies on certain chalcone (B49325) derivatives have demonstrated potent and selective COX-2 inhibition. For example, compound C64, an (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one, showed effective COX-2 inhibition with an IC50 value of 0.092 µM and a selectivity index (SI) of 68.43, which is comparable to the known selective inhibitor etoricoxib. frontiersin.org Another study on derivatives of dimethylcardamonin, a natural chalcone, found that two synthetic derivatives exhibited selective COX-2 inhibition at a concentration of 100 ppm. nih.gov Compound A showed 55.57% inhibition against COX-2 versus 45.54% against COX-1, while Compound B showed 86.70% inhibition against COX-2 and 81.22% against COX-1. nih.gov

Table 2: Cyclooxygenase (COX) Inhibitory Activity of Indole-Based Chalcones

| Compound | Target Enzyme | Inhibitory Activity | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| C64 | COX-2 | IC50: 0.092 µM | 68.43 | frontiersin.org |

| Compound A | COX-2 | 55.57% inhibition at 100 ppm | 1.22 | nih.gov |

| Compound A | COX-1 | 45.54% inhibition at 100 ppm | nih.gov | |

| Compound B | COX-2 | 86.70% inhibition at 100 ppm | 1.07 | nih.gov |

| Compound B | COX-1 | 81.22% inhibition at 100 ppm | nih.gov |

Modulation of Biochemical Pathways (Preclinical)

Beyond direct enzyme inhibition, the broader effects of indole derivatives on cellular signaling pathways have been a subject of extensive preclinical investigation.

Anti-inflammatory Pathways

Indole derivatives have demonstrated the ability to modulate key inflammatory pathways. researchgate.net Certain indole-fused derivatives of ursolic acid significantly reduced nitric oxide (NO) levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. universiteitleiden.nlmdpi.com These compounds also dose-dependently downregulated the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), while upregulating the anti-inflammatory cytokine IL-10. universiteitleiden.nl Furthermore, they were shown to reduce the protein expression of principal inflammatory mediators, including inducible nitric oxide synthase (iNOS) and COX-2. universiteitleiden.nl

Other studies with indole-imidazolidine hybrids have shown a reduction in leukocyte migration and a decrease in the release of TNF-α and IL-1β in animal models of inflammation, further supporting the anti-inflammatory potential of the indole scaffold. researchgate.net

Antioxidant Pathways

The indole nucleus is recognized for its antioxidant properties, which are attributed to its ability to act as a radical scavenger. nih.gov The presence of an unsubstituted indole nitrogen atom is considered important for this activity, as the heterocyclic nitrogen atom acts as an active redox center. researchgate.net

Studies on C-3 substituted indole derivatives have shown that their antioxidant capacity is strongly dependent on the nature of the substituent at this position. researchgate.netnih.gov Derivatives with a pyrrolidinedithiocarbamate moiety were found to be particularly active as radical scavengers and in reducing Fe³⁺ to Fe²⁺. researchgate.netnih.gov Other indole derivatives have demonstrated cytoprotective effects against oxidative stress. Melatonin, a well-known indoleamine, and its analogs protect neuronal cells from oxidative damage by reducing lipoperoxidation. mdpi.com Similarly, new hybrids of indole-3-propionic acid have shown strong neuroprotective and antioxidant activity by suppressing iron-induced lipid peroxidation and inhibiting deoxyribose degradation. researchgate.net

Anti-proliferative and Apoptotic Pathways in Cancer Cell Lines

The indole scaffold is a privileged structure in the development of novel anticancer agents, with many derivatives showing potent activity against various cancer cell lines. rsc.org The mechanisms often involve the induction of cell cycle arrest and apoptosis (programmed cell death).

For example, an indole-aryl amide derivative (compound 5) was found to be selectively toxic towards the HT29 malignant colon cell line, causing cell cycle arrest in the G1 phase and promoting apoptosis. A novel indole-chalcone based benzopyran (compound 27) also induced apoptosis in DLD-1 colon cancer cells. Other indole-chalcone derivatives have shown potent suppression of cancer cell proliferation with IC50 values in the low micromolar range.

Investigations into a bromo-substituted benzimidazole (B57391) derivative demonstrated pronounced pro-apoptotic activity in acute lymphoblastic leukemia (CCRF-CEM) and breast cancer (MCF-7) cells. This was evidenced by an accumulation of cells in the sub-G1 phase of the cell cycle, a reduction in the mitochondrial membrane potential, and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.

Table 3: Anti-proliferative Activity of Indole Derivatives in Cancer Cell Lines

| Compound Type | Cell Line | Activity | Source |

|---|---|---|---|

| Indole-aryl amide (Compound 5) | HT29 (Colon) | Induces G1 arrest and apoptosis | |

| Indole-aryl amide (Compound 2) | MCF7 (Breast) | IC50: 0.81 µM | |

| Indole-aryl amide (Compound 2) | PC3 (Prostate) | IC50: 2.13 µM | |

| Chalcone-indole derivative (12) | Various | IC50 range: 0.22 to 1.80 µM | |

| Indole hydrazone (11, 16, 17) | K562 (Leukemia) | Sub-micromolar growth inhibition | nih.gov |

| Indole hydrazone (11, 16, 17) | Colo-38 (Melanoma) | Sub-micromolar growth inhibition | nih.gov |

| Indole-chalcone benzopyran (27) | DLD-1 (Colon) | Induces apoptosis |

Antimicrobial Mechanisms

There is no specific research available detailing the antimicrobial mechanisms of this compound, including its potential interactions with FtsZ proteins, (p)ppGpp synthetases/hydrolases, or pyruvate (B1213749) kinases.

Although some indole-based compounds have been investigated as potential inhibitors of FtsZ, a crucial protein in bacterial cell division, there is no direct evidence to suggest that this compound targets this protein. Studies on other indole derivatives have shown that they can disrupt the polymerization of FtsZ and inhibit its GTPase activity, leading to a blockade of bacterial cell division. Furthermore, some brominated indole derivatives have been noted for their ability to increase permeability across bacterial cell membranes, which could contribute to their antimicrobial effects. However, these findings are not specific to this compound.

Neuroprotective Mechanisms

Specific investigations into the neuroprotective mechanisms of this compound are not found in the reviewed literature.

Broader research into indole compounds, such as indole-3-carbinol (B1674136) and indole-3-propionic acid, has revealed potential neuroprotective properties. These effects are often attributed to the activation of antioxidant defense mechanisms, reduction of oxidative stress, and modulation of inflammatory pathways in the central nervous system. These mechanisms, however, have not been specifically demonstrated for this compound.

Cellular Target Identification and Validation Research

There is no available research that identifies and validates specific cellular targets for this compound. Consequently, no data tables can be generated on this topic.

Preclinical Pharmacological and Biological Activity Studies

Antimicrobial Activity Studies

No peer-reviewed studies were identified that investigated the antimicrobial efficacy of 2-bromo-1-(1H-indol-3-yl)propan-1-one. Consequently, there is no available data on its:

Mechanisms of Microbial Growth Suppression and Resistance Modulation

While research exists on the antimicrobial properties of various other substituted indole (B1671886) compounds, this information is not directly applicable to this compound and is therefore excluded from this report as per the initial instructions.

Anticancer / Anti-proliferative Activity Studies

Similarly, the search for data on the anticancer and anti-proliferative effects of this compound yielded no specific results. As such, there is no information regarding its:

Efficacy Against Human Tumor Cell Lines (e.g., Jurkat, CEM, DU145, MCF7, C6)

The scientific community has explored numerous indole derivatives for their potential as anticancer agents, but specific research on the cytotoxic or anti-proliferative activity of this compound against the specified human tumor cell lines has not been published in accessible literature.

Induction of Cell Cycle Arrest and Apoptosis in Preclinical Models

There are no available preclinical studies that investigate the ability of this compound to induce cell cycle arrest or apoptosis in cancer cell lines or other preclinical models. While other indole derivatives have been studied for their pro-apoptotic and cell cycle-modulating effects, these findings cannot be attributed to this specific compound.

Tubulin Binding Site Targeting

No research data exists to confirm or deny the interaction of this compound with tubulin. The indole nucleus is a core component of several known tubulin inhibitors, which act by binding to sites such as the colchicine binding site, thereby disrupting microtubule dynamics. mdpi.com However, whether this compound shares this mechanism of action has not been investigated.

Neuropharmacological Investigations

Neuroprotective Effects in Experimental Models

There are no published studies evaluating the potential neuroprotective effects of this compound in experimental models of neurological disorders. A related indole chalcone (B49325), (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one, has been investigated as a potential neuroprotective agent against Alzheimer's disease through its action as a dual inhibitor of monoamine oxidase-B (MAO-B) and acetylcholinesterase. nih.gov

Central Nervous System Receptor Interactions

Information regarding the binding affinity or functional activity of this compound at any central nervous system receptors is not available in the scientific literature.

Anti-inflammatory and Antioxidant Efficacy in Preclinical Models

No preclinical studies have been published that assess the anti-inflammatory or antioxidant properties of this compound. While the indole scaffold is present in molecules with known anti-inflammatory and antioxidant activities, the efficacy of this specific compound remains undetermined. researchgate.net

Other Emerging Biological Activities in Research (e.g., Antidiabetic, Antiviral, Antitubercular)

There is no available research on the potential antidiabetic, antiviral, or antitubercular activities of this compound. The broader class of indole derivatives has been a source of compounds with these activities. For instance, various indole derivatives have been reviewed for their potential as antidiabetic and antitubercular agents. nih.govnih.gov However, specific data for this compound is absent.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as 2-bromo-1-(1H-indol-3-yl)propan-1-one, might interact with a biological target, typically a protein or enzyme.

There are no specific studies available that detail the molecular docking of this compound with any identified biological targets. Such an analysis would typically involve identifying key amino acid residues in the active site of a target protein that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. This information is crucial for understanding the mechanism of action and for the rational design of more potent analogs.

Similarly, research on the binding affinity and conformational analysis of this compound through molecular docking is not present in the current body of scientific literature. This type of study would provide quantitative predictions of the binding energy (e.g., in kcal/mol) and describe the most stable conformation of the ligand when bound to its receptor.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. They are used to understand the dynamic behavior of biological systems at the atomic level, providing insights that are often not accessible through experimental techniques alone.

No published research has utilized molecular dynamics simulations to assess the stability and dynamics of a complex formed between this compound and a biological receptor. Such simulations would typically analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex over time.

Information regarding the dynamic conformational changes and interaction patterns of this compound within a receptor's active site, as studied by MD simulations, is currently unavailable. These studies would offer a more realistic picture of the binding process and the stability of key interactions compared to the static view provided by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are valuable for predicting the activity of new, unsynthesized compounds.

There are no specific QSAR or QSPR studies in the available literature that include this compound in their dataset. Developing such a model would require a series of analogous compounds with experimentally determined activities or properties, which could then be used to build a predictive mathematical model based on various molecular descriptors.

Predictive Modeling for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug discovery. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. pensoft.net For this compound, QSAR models can be developed to predict its potential efficacy against various biological targets.

The process involves compiling a dataset of structurally related indole (B1671886) derivatives with known biological activities. semanticscholar.orgsemanticscholar.org By calculating various molecular descriptors for each compound, statistical methods can identify which properties are critical for the desired biological effect. mdpi.com Machine learning algorithms and statistical techniques are then employed to build a predictive model. nih.gov Although specific QSAR models for this compound are not detailed in existing literature, the methodology is widely applied to similar heterocyclic compounds. semanticscholar.orgsemanticscholar.orgmdpi.com Such models are invaluable for virtual screening of compound libraries to identify new potential drug candidates. nih.gov

Table 1: Representative Data for a Hypothetical QSAR Model

| Compound | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Molar Refractivity) | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|

| Analog 1 | 2.5 | 75 | 1.2 | 1.5 |

| Analog 2 | 3.1 | 82 | 0.8 | 0.7 |

| Analog 3 | 2.8 | 78 | 1.0 | 1.1 |

| This compound | Calculated Value | Calculated Value | Unknown | Predicted Value |

Descriptor Calculation and Feature Selection

The accuracy of any QSAR model is heavily dependent on the calculation and selection of appropriate molecular descriptors. pensoft.net These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be categorized as electronic, steric, geometric, or energetic.

For this compound, relevant descriptors would include:

Lipophilicity (LogP): Influences membrane permeability and absorption.

Molar Refractivity: Relates to the volume of the molecule and its polarizability.

Dipole Moment: Affects interactions with polar biological targets.

Topological Polar Surface Area (TPSA): Important for predicting transport properties.

Feature selection is the process of identifying the most relevant descriptors that correlate with biological activity, thereby reducing model complexity and improving its predictive power. pensoft.net This process ensures that the resulting QSAR model is both robust and interpretable.

Electronic Structure and Reactivity Studies

Understanding the electronic structure of this compound is key to predicting its chemical reactivity and interaction with biological systems.

Density Functional Theory (DFT) Calculations (e.g., HOMO-LUMO, NBO analysis)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations can provide optimized molecular geometry and insights into its electronic properties. dergipark.org.trresearchgate.net

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization and hyperconjugative interactions within the molecule. dergipark.org.trresearchgate.net It provides a detailed picture of bonding, charge transfer between orbitals, and the stability arising from these interactions, which are critical for understanding the molecule's behavior in chemical reactions. nih.gov

Table 2: Hypothetical DFT Calculation Results for this compound

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

Spectroscopic Property Prediction (e.g., IR, Raman, NMR)

Computational methods, particularly DFT, can accurately predict various spectroscopic properties. researchgate.netnih.gov

IR and Raman Spectra: Theoretical calculations of vibrational frequencies can predict the Infrared (IR) and Raman spectra. researchgate.net This is useful for confirming the molecular structure obtained from synthesis by comparing the computed spectrum with the experimental one.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.netnih.gov These predicted shifts are valuable for assigning signals in experimental NMR spectra and verifying the compound's identity.

Thermodynamic Properties and Thermal Reactivity (in silico)

In silico calculations can determine key thermodynamic properties such as heat capacity, entropy, and enthalpy at different temperatures. nih.gov This information is vital for understanding the stability of this compound and predicting its behavior under various thermal conditions, which is important for both synthesis and storage.

ADME Prediction (in silico)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in evaluating a compound's potential as a drug. eijppr.com In silico tools can provide early-stage assessment of these pharmacokinetic properties, saving time and resources. researchgate.netmdpi.com

For this compound, an in silico ADME profile would typically assess parameters based on established rules and models, such as Lipinski's rule of five, which predicts oral bioavailability. mdpi.com

Key predicted ADME properties include: